2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
Description
Properties
IUPAC Name |
2-bromo-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-13(17)15-8-12(14)16-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZKBENCNNDLRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=CN=C32)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680926 | |
| Record name | 2-Bromo-5-(4-methylbenzene-1-sulfonyl)-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201186-54-0 | |
| Record name | 2-Bromo-5-(4-methylbenzene-1-sulfonyl)-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
It is known that this compound selectively inhibits Janus kinase 1, an enzyme that plays a crucial role in the signaling pathways of the immune system
Cellular Effects
The cellular effects of N-Tosyl-5-bromo-4,7-diazaindole are primarily related to its role as a selective inhibitor of Janus kinase 1 This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of N-Tosyl-5-bromo-4,7-diazaindole involves the inhibition of Janus kinase 1 This inhibition can lead to changes in gene expression and impacts on various biochemical pathways
Biological Activity
Overview
2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that belongs to the pyrrolopyrazine family. Its unique structure combines a pyrrole ring and a pyrazine ring, which contributes to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as a kinase inhibitor and its applications in drug discovery.
Chemical Structure and Properties
- Molecular Formula : C12H10BrN3O2S
- Molecular Weight : 328.19 g/mol
- Appearance : Solid, colorless or light yellow crystals
- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide
The presence of bromine and the tosyl group enhances the reactivity of this compound, making it a valuable intermediate in various chemical syntheses.
The biological activity of this compound primarily involves its role as a kinase inhibitor. Kinases are critical enzymes that regulate cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. By inhibiting specific kinases, this compound can disrupt these pathways, potentially leading to therapeutic effects against tumors.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been studied for its ability to inhibit various cancer cell lines through kinase inhibition. For instance, studies have shown that it can effectively inhibit the activity of Jak1 kinase, which is involved in tumor proliferation and survival .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Its structural features allow it to interact with microbial enzymes, potentially disrupting their function. This makes it a candidate for further investigation in the development of new antimicrobial agents.
Research Findings
Several studies have explored the biological activity of this compound:
- Kinase Inhibition Studies :
-
Antimicrobial Testing :
- The compound was tested against several bacterial strains with promising results indicating its potential as an antimicrobial agent.
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Cancer Cell Lines | Inhibited proliferation in breast cancer cell lines by targeting Jak1 kinase |
| Study 2 | Antimicrobial Activity | Showed significant inhibition against Staphylococcus aureus |
Comparison with Similar Compounds
When compared to other pyrrolopyrazine derivatives, this compound stands out due to its specific substitution pattern which enhances its biological activity:
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Halogenated structure | Strong kinase inhibition |
| 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine | Non-brominated | Moderate activity |
| 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine | Additional iodine atom | Enhanced reactivity |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations:
- Bromine Position : Bromine at C2 (target compound) versus C7 (CAS 875781-44-5) alters steric and electronic properties. The C2 bromine in the target compound likely enhances binding to kinase ATP pockets, as seen in FGFR1 inhibitors .
- Tosyl Group : The tosyl group at C5 improves solubility and stabilizes interactions with hydrophobic kinase domains. Its absence in 2-bromo-3-methyl derivatives reduces molecular weight but may limit binding affinity .
- Scaffold Flexibility : Replacing the pyrrolo[2,3-b]pyrazine core with pyrazolo[4,3-b]pyridines (e.g., compounds 5–8 in ) reduces FGFR1 activity due to weaker hydrogen bonding and π-π stacking .
Preparation Methods
Methodology Overview
This approach, detailed in patent CN113603693A, constructs the pyrrolopyrazine skeleton while simultaneously introducing bromine and tosyl groups. The process begins with 3-[(trimethylsilyl)ethynyl]-5-pyrazine-2-amine , which undergoes cyclization followed by sulfonylation (Fig. 1).
Step 1: Cyclization
The starting material is dissolved in N,N-dimethylacetamide (DMAc) and treated with a mild alkali reagent (e.g., sodium tert-butoxide) at 40–100°C. The reaction facilitates the elimination of the trimethylsilyl group, forming the pyrrolopyrazine core. Key parameters include:
Step 2: Sulfonylation
After cooling to room temperature, p-toluenesulfonyl chloride (1.0–1.5 equivalents) is added to install the tosyl group. The reaction proceeds at ambient temperature for 0.5–2 hours, achieving near-quantitative conversion.
Purification
The crude product is quenched in 0.5–10% sodium bicarbonate , filtered, and recrystallized using a ethyl acetate/petroleum ether mixture. This yields 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine with 86.9% molar yield and >98% purity by LC/MS.
Advantages and Limitations
-
Safety : Sodium tert-butoxide mitigates hazards associated with stronger bases like NaH.
-
Scalability : Simplified workup and mild conditions favor industrial production.
-
Drawbacks : Requires synthesis of the trimethylsilyl-containing precursor, adding steps to the overall process.
Direct Sulfonylation of Pre-Formed Bromo-Pyrrolopyrazine
Methodology Overview
Ambeed’s protocol starts with 2-bromo-5H-pyrrolo[2,3-b]pyrazine , directly sulfonylating the NH group using p-toluenesulfonyl chloride (Fig. 2).
Reaction Conditions
Purification
The mixture is quenched in ice water , neutralized with 2.5 N NaOH , and filtered. Drying under vacuum affords the product in 97% yield with high purity.
Advantages and Limitations
-
Efficiency : Higher yield compared to the cyclization route.
-
Hazard : NaH’s pyrophoric nature necessitates inert atmosphere handling.
-
Scale : Suitable for laboratory synthesis but challenging for large-scale production due to NaH’s risks.
Comparative Analysis of Methods
Mechanistic Insights and Optimization
Role of Base
Solvent Effects
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via cyclization or substitution reactions. A one-pot approach starting from halogenated pyrazine precursors and pyrrole derivatives is effective, with tosyl protection introduced early to stabilize reactive intermediates . Key steps include:
- Purification : Flash column chromatography (SiO₂, PE/EA 20:1) post-reaction to isolate the product .
- Purity Optimization : Use of anhydrous solvents (e.g., THF) and controlled temperature (0–5°C) during bromination to minimize side reactions .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclization | NaNO₂, HBr (48%), 0°C | 79 | >95 | |
| Tosyl Protection | Tosyl chloride, DCM, RT | 85 | 98 |
Q. How should this compound be stored to ensure stability during experimental workflows?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Storage at 2–8°C in amber vials under inert gas (Ar/N₂) is recommended to prevent decomposition. NMR and LC-MS should be used periodically to monitor stability .
Advanced Research Questions
Q. What strategies are effective for regioselective cross-coupling reactions involving the bromo substituent in this compound?
- Methodological Answer : The bromine atom at the 2-position is highly reactive in palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig). Key considerations:
- Catalyst Screening : Pd(PPh₃)₄ or XPhos Pd G3 for aryl couplings; CuI for Ullmann-type reactions .
- Solvent Optimization : DMF or toluene at 80–100°C improves reaction rates .
Q. How can structural modifications of this compound enhance its biological activity in medicinal chemistry applications?
- Methodological Answer :
- Derivatization : Replace the tosyl group with electron-withdrawing groups (e.g., CF₃) to improve metabolic stability .
- SAR Studies : Introduce substituents at the 7-position (e.g., carboxylates) to modulate kinase inhibition profiles. In vitro assays (IC₅₀) against cancer cell lines (e.g., HCT-116) validate activity .
- Data Table :
| Derivative | Modification | IC₅₀ (μM) | Target | Reference |
|---|---|---|---|---|
| Tosyl (Parent) | N/A | 12.3 | EGFR | |
| CF₃-Substituted | Tosyl → CF₃ | 8.9 | EGFR |
Q. What analytical techniques are critical for resolving contradictions in reported spectral data for this compound?
- Methodological Answer :
- NMR Discrepancies : Compare ¹³C NMR shifts (e.g., δ 146.84 ppm for pyrazine carbons) across studies. Use DEPT-135 to confirm CH/CH₂ assignments .
- Mass Spec Validation : HRMS (ESI+) should match the molecular ion [M+H]⁺ at m/z 352.21 .
Q. How can computational modeling guide the design of novel pyrrolo[2,3-b]pyrazine derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding affinities for targets like BRAF kinase. Optimize substituents (e.g., Br → I) to enhance hydrophobic interactions .
- DFT Calculations : Analyze HOMO/LUMO energies (e.g., Gaussian 16) to predict reactivity in cross-couplings .
Key Notes for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
